molecular formula C9H8BrN3 B13928647 6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine

6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine

Cat. No.: B13928647
M. Wt: 238.08 g/mol
InChI Key: JPLMFKVGWHYJCG-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring and a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopropylamine and 2-bromoimidazole as starting materials. The reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyrazine derivatives .

Scientific Research Applications

6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of a cyclopropyl group. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

6-bromo-2-cyclopropylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C9H8BrN3/c10-8-5-13-4-7(6-1-2-6)12-9(13)3-11-8/h3-6H,1-2H2

InChI Key

JPLMFKVGWHYJCG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C=C(N=CC3=N2)Br

Origin of Product

United States

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